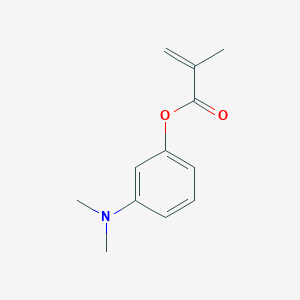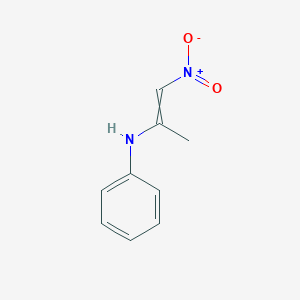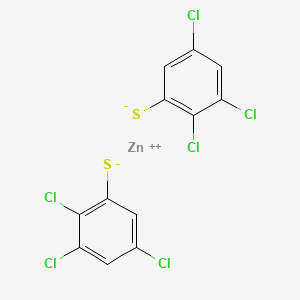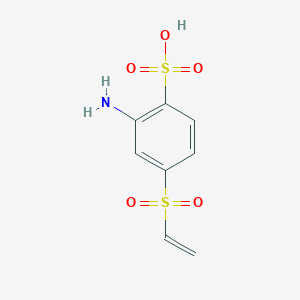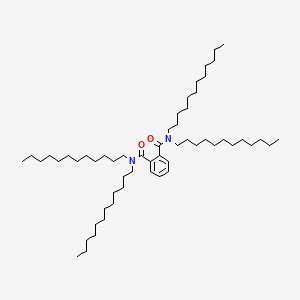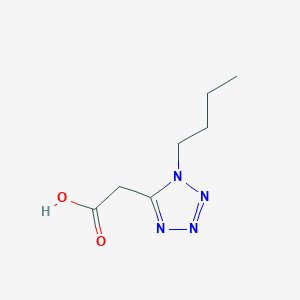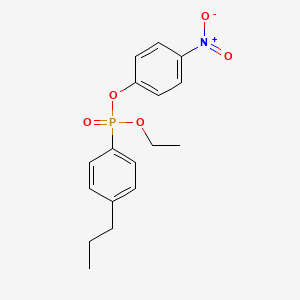
Ethenyl(2-methyloxolan-3-yl)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl(2-methyloxolan-3-yl)diphenylsilane is an organosilicon compound that combines the structural features of ethenyl, 2-methyloxolan-3-yl, and diphenylsilane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(2-methyloxolan-3-yl)diphenylsilane typically involves the hydrosilylation of ethenyl compounds with diphenylsilane derivatives. The reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the ethenyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl(2-methyloxolan-3-yl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like organolithium or Grignard reagents are employed under anhydrous conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: New organosilicon compounds with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Ethenyl(2-methyloxolan-3-yl)diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethenyl(2-methyloxolan-3-yl)diphenylsilane involves its interaction with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic processes. Its silicon-containing groups can also interact with biological molecules, influencing cellular pathways and biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: Shares the diphenylsilane moiety but lacks the ethenyl and 2-methyloxolan-3-yl groups.
2-Methyloxolane: Contains the 2-methyloxolan-3-yl group but does not have the silicon-containing moiety.
Vinylsilane: Contains the ethenyl group but lacks the diphenylsilane and 2-methyloxolan-3-yl groups.
Uniqueness
Ethenyl(2-methyloxolan-3-yl)diphenylsilane is unique due to its combination of ethenyl, 2-methyloxolan-3-yl, and diphenylsilane groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
63453-08-7 |
|---|---|
Molekularformel |
C19H22OSi |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
ethenyl-(2-methyloxolan-3-yl)-diphenylsilane |
InChI |
InChI=1S/C19H22OSi/c1-3-21(17-10-6-4-7-11-17,18-12-8-5-9-13-18)19-14-15-20-16(19)2/h3-13,16,19H,1,14-15H2,2H3 |
InChI-Schlüssel |
HPTZCYCSQITGSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCO1)[Si](C=C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


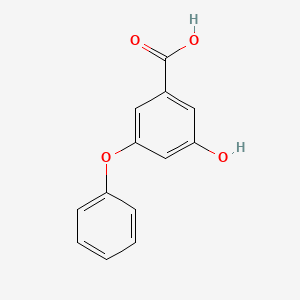

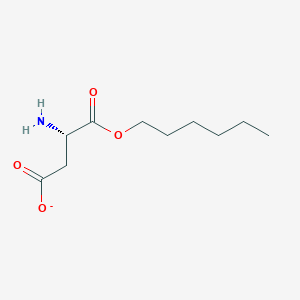
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)


